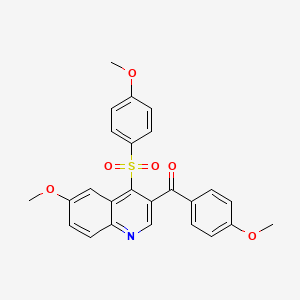
6-methoxy-3-(4-methoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-3-(4-methoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline is a useful research compound. Its molecular formula is C25H21NO6S and its molecular weight is 463.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Methoxy-3-(4-methoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a quinoline backbone with various methoxy and sulfonyl substituents. The structural formula can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.
- Antioxidant Properties : The presence of methoxy groups could contribute to its antioxidant activity, potentially reducing oxidative stress in cells.
- Modulation of Signaling Pathways : It may influence various signaling pathways related to cell survival and apoptosis.
Anticancer Activity
Several studies have reported the anticancer properties of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these cell lines were found to be significantly lower than those of standard chemotherapeutics, indicating higher potency.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial for regulating cell death.
Antimicrobial Activity
There is emerging evidence suggesting that this compound possesses antimicrobial properties:
- Bacterial Inhibition : In vitro tests showed that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Preliminary findings indicate antifungal activity against Candida species, although further studies are needed to elucidate the exact mechanisms.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Reported significant anticancer activity in breast cancer cell lines with an IC50 value of 5 µM. |
| Study 2 | Demonstrated antimicrobial efficacy against E. coli with a minimum inhibitory concentration (MIC) of 10 µg/mL. |
| Study 3 | Showed induction of apoptosis in prostate cancer cells via caspase-3 activation. |
Propriétés
IUPAC Name |
[6-methoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6S/c1-30-17-6-4-16(5-7-17)24(27)22-15-26-23-13-10-19(32-3)14-21(23)25(22)33(28,29)20-11-8-18(31-2)9-12-20/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYZVLQKWXGQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













